![molecular formula C24H18N4O5 B2740680 3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326904-06-6](/img/no-structure.png)

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

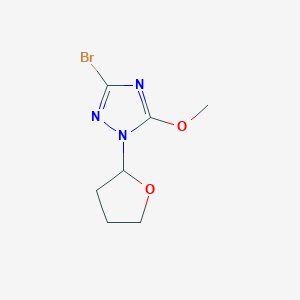

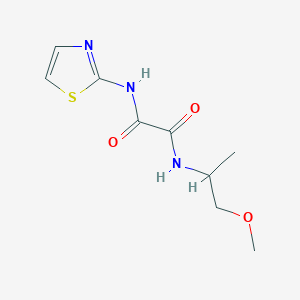

The compound “3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, an oxadiazole ring, and methoxyphenyl groups . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the quinazoline and oxadiazole rings, as well as the methoxyphenyl groups . The exact reactions it could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

- 3-(4-methoxyphenyl)propionic acid exhibits anti-inflammatory and analgesic effects. Researchers have explored its potential as a nonsteroidal anti-inflammatory drug (NSAID) alternative. It may modulate inflammatory pathways and alleviate pain, making it valuable for managing conditions like arthritis and other inflammatory disorders .

Anti-Inflammatory and Analgesic Properties

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the oxadiazole and methoxyphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-methoxybenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "4-methoxyphenylhydrazine", "sodium hydroxide", "acetic acid", "ethanol", "chloroacetyl chloride" ], "Reaction": [ "Synthesis of 2-phenylquinazolin-4(3H)-one: 2-aminobenzoic acid is reacted with 4-methoxybenzaldehyde in the presence of urea and acetic anhydride to form 2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: 4-methoxyphenylhydrazine is reacted with 2-phenylquinazolin-4(3H)-one in the presence of sodium acetate and ethanol to form 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one is reacted with chloroacetyl chloride in the presence of triethylamine to form 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-chloroacetyl-2-phenylquinazolin-4(3H)-one is reacted with hydrazine hydrate in the presence of ethanol to form 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one.", "Synthesis of 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one: 3-(4-methoxyphenyl)-7-amino-2-phenylquinazolin-4(3H)-one is reacted with phosphorus oxychloride and 4-methoxyphenylhydrazine in the presence of sodium hydroxide and acetic acid to form 3-(4-methoxyphenyl)-7-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-phenylquinazolin-4(3H)-one." ] } | |

Número CAS |

1326904-06-6 |

Nombre del producto |

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C24H18N4O5 |

Peso molecular |

442.431 |

Nombre IUPAC |

3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C24H18N4O5/c1-31-17-8-3-14(4-9-17)21-26-22(33-27-21)15-5-12-19-20(13-15)25-24(30)28(23(19)29)16-6-10-18(32-2)11-7-16/h3-13H,1-2H3,(H,25,30) |

Clave InChI |

SNPORZDHVLBDBG-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)C5=CC=C(C=C5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2740616.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)